1-(Prop-2-en-1-yl)cycloheptane-1-carboxylic acid
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Overview
Description
1-(Prop-2-en-1-yl)cycloheptane-1-carboxylic acid is an organic compound with the molecular formula C11H18O2. This compound is characterized by a cycloheptane ring substituted with a prop-2-en-1-yl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-yl)cycloheptane-1-carboxylic acid typically involves the alkylation of cycloheptane derivatives followed by carboxylation. One common method includes the reaction of cycloheptanone with allyl bromide in the presence of a base to form the allyl-substituted cycloheptane. This intermediate is then subjected to oxidation and subsequent carboxylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-en-1-yl)cycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted cycloheptane derivatives, alcohols, ketones, and aldehydes .
Scientific Research Applications
1-(Prop-2-en-1-yl)cycloheptane-1-carboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and analgesic properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Prop-2-en-1-yl)cycloheptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-en-1-yl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid
- 1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid
- 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid
Comparison: 1-(Prop-2-en-1-yl)cycloheptane-1-carboxylic acid is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its five- and six-membered ring analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C11H18O2 |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-prop-2-enylcycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c1-2-7-11(10(12)13)8-5-3-4-6-9-11/h2H,1,3-9H2,(H,12,13) |
InChI Key |
UDOFTRVJFNLLJH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCCCC1)C(=O)O |
Origin of Product |
United States |
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